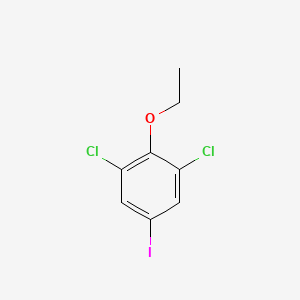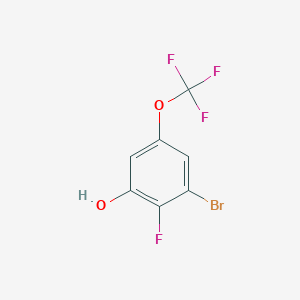![molecular formula C10H14N4O B14027169 5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one CAS No. 1150617-81-4](/img/structure/B14027169.png)
5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-F][1,2,4]triazin-4(1H)-ones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from imidazoles. The synthetic sequence often begins with an electrophilic amination, followed by functionalization at key positions to allow for late-stage diversification . The reaction conditions are carefully optimized to ensure safety and efficiency, especially when scaling up for industrial production .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar imidazo structure and are known for their diverse biological activities.
Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are used in the synthesis of energetic materials and have unique properties compared to imidazo[5,1-F][1,2,4]triazin-4(1H)-ones.
Uniqueness
5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its versatility in synthetic applications and potential for drug development make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
1150617-81-4 |
|---|---|
Formule moléculaire |
C10H14N4O |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
7-methyl-5-(2-methylpropyl)-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C10H14N4O/c1-6(2)4-8-9-10(15)11-5-12-14(9)7(3)13-8/h5-6H,4H2,1-3H3,(H,11,12,15) |
Clé InChI |
NNDLNAQYNWDYDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2N1N=CNC2=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


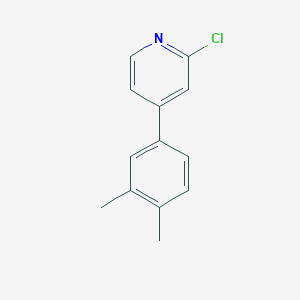

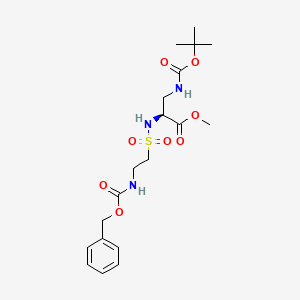
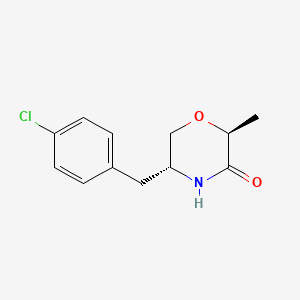
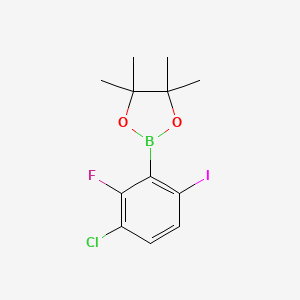
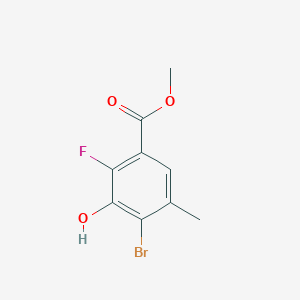
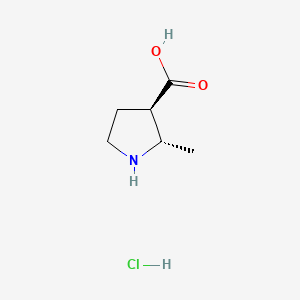
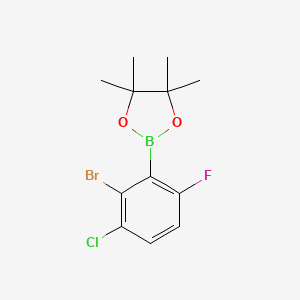
![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
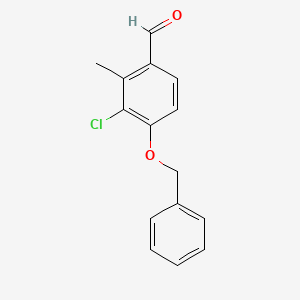
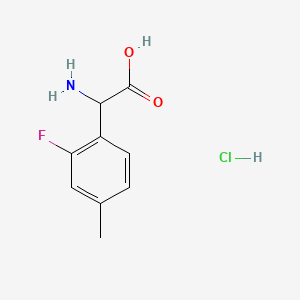
![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
